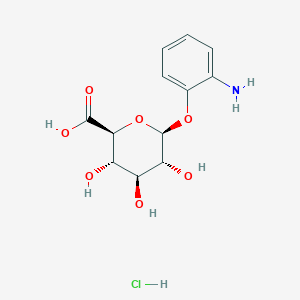

2-Aminophenyl b-D-glucuronide HCl

Description

Contextualizing Glucuronides within Glycoscience Research

Glycoscience is the study of the structure, synthesis, function, and evolution of carbohydrates, also known as glycans. medchemexpress.com Glucuronides, which are substances formed by linking glucuronic acid to another compound via a glycosidic bond, are a key area of focus within this field. wikipedia.org This process, known as glucuronidation, is a vital mechanism for the detoxification and elimination of various substances from the body. wikipedia.org

The human body utilizes glucuronidation to increase the water solubility of a wide range of compounds, including drugs, toxins, and endogenous substances like bilirubin (B190676) and hormones, facilitating their excretion through urine or feces. wikipedia.org This metabolic process is primarily carried out in the liver by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The resulting glucuronides are generally less toxic and more easily transported throughout the body. wikipedia.org

The study of glucuronides extends to their potential role in disease. For instance, research has investigated the link between glucuronidation and the long-term complications of diabetes. nih.gov The ability of the enzyme β-glucuronidase to cleave the glycosidic bond of glucuronides is also a significant area of study, with implications for understanding various biological processes and for developing diagnostic tools. wikipedia.orgnih.gov

Significance of 2-Aminophenyl β-D-Glucuronide HCl as a Model Compound in Biochemical Investigations

2-Aminophenyl β-D-glucuronide hydrochloride serves as a valuable model compound in a variety of biochemical investigations due to its specific chemical properties. It is a substrate for the enzyme β-glucuronidase, which is found in many biological systems. The hydrolysis of 2-Aminophenyl β-D-glucuronide by this enzyme releases 2-aminophenol (B121084), a product that can be readily detected and quantified.

This characteristic makes it a useful tool for several applications:

Enzyme Assays: It is frequently used to measure the activity of β-glucuronidase in various samples. This is important for both basic research into enzyme function and for clinical diagnostics, as altered β-glucuronidase levels can be indicative of certain diseases.

Environmental Monitoring: The presence of enteric bacteria, such as E. coli, in water supplies is often detected by measuring β-glucuronidase activity. rsc.orgwhiterose.ac.uk While other substrates are also used, the principle remains the same: the hydrolysis of the glucuronide substrate indicates the presence of the enzyme and, by extension, the bacteria. rsc.orgwhiterose.ac.uk

Drug Metabolism Studies: As glucuronidation is a major pathway for drug metabolism, understanding how different compounds are processed by UGT enzymes is crucial. wikipedia.orgnih.gov While not a drug itself, 2-Aminophenyl β-D-glucuronide can be used in studies to investigate the general mechanisms of glucuronidation and the factors that may influence it.

The hydrochloride salt form of 2-Aminophenyl β-D-glucuronide enhances its stability and solubility in aqueous solutions, making it well-suited for use in these biochemical assays.

Overview of Key Academic Research Areas involving 2-Aminophenyl β-D-Glucuronide HCl

The application of 2-Aminophenyl β-D-glucuronide HCl and its related compounds spans several key areas of academic research.

Enzyme Kinetics and Inhibition: Researchers utilize this compound to study the kinetics of β-glucuronidase, determining parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). It is also employed in screening for and characterizing inhibitors of this enzyme, which could have therapeutic potential.

Detection of Microbial Contamination: A significant area of research focuses on the use of glucuronide substrates for the detection of microbial contamination, particularly fecal coliforms like E. coli, in environmental samples. rsc.orgwhiterose.ac.uk The hydrolysis of the glucuronide by bacterial β-glucuronidase serves as an indicator of the presence of these microorganisms. rsc.orgwhiterose.ac.uk

Drug Metabolite Analysis: While 2-Aminophenyl β-D-glucuronide itself is not a drug, its structural analog, 4-Aminophenyl β-D-glucuronide, is a metabolite of the common analgesic, p-Aminophenol (a metabolite of acetaminophen). biosynth.comscbt.com The synthesis and analysis of such glucuronide metabolites are essential for understanding the pharmacokinetics and metabolic fate of drugs. biosynth.com

Glycobiology and Disease: The broader field of glycobiology investigates the role of glycans in health and disease. medchemexpress.com Research in this area may involve the use of model glucuronides to probe the function of glycosidases and their involvement in pathological processes. For example, altered glucuronidase activity has been linked to certain types of cancer and lysosomal storage disorders.

Table 1: Properties of 2-Aminophenyl β-D-glucuronide and its Hydrochloride Salt

| Property | 2-Aminophenyl β-D-glucuronide | 2-Aminophenyl β-D-glucuronide HCl |

|---|---|---|

| Synonyms | o-Aminophenyl beta-D-Glucopyranosiduronic Acid, 2-Aminophenol Glucuronide | 2-Aminophenyl b-D-glucuronide hydrochloride |

| Molecular Formula | C12H15NO7 | C12H16ClNO7 |

| Molecular Weight | 285.25 g/mol | 321.71 g/mol |

| Appearance | Light Beige to Light Brown Solid | White to pale yellow crystalline powder |

| Melting Point | 227-230°C (decomposes) | Not available |

This data is compiled from multiple sources for reference. biosynth.comchemicalbook.comcymitquimica.comchemicalbook.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 2-Aminophenol |

| 2-Aminophenyl β-D-glucuronide |

| 2-Aminophenyl β-D-glucuronide hydrochloride |

| 4-Aminophenyl β-D-glucuronide |

| 4-fluorophenol (B42351) |

| 4-fluorophenyl β-D-glucuronide |

| 4-methylphenol |

| 4-methoxyphenol |

| Bilirubin |

| Glucuronic acid |

| p-Aminophenol |

| p-nitrophenol |

| Quercetin |

| Umbelliferone |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7.ClH/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);1H/t7-,8-,9+,10-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDEQRHHDUHCP-BLKPXHQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Aminophenyl β D Glucuronide Hcl

Chemical Synthesis Approaches for Glucuronides

The chemical synthesis of glucuronides, including 2-Aminophenyl β-D-glucuronide, is a cornerstone of carbohydrate chemistry. These methods often involve the coupling of a protected glucuronic acid donor with an aglycone, in this case, 2-aminophenol (B121084). The subsequent deprotection and salt formation yield the final product.

Glycosidation Reactions and Anomeric Control (e.g., Koenigs-Knorr, Trichloroacetimidates)

The formation of the glycosidic bond is the critical step in the synthesis of glucuronides. Achieving the desired β-anomer with high stereoselectivity is a significant challenge due to the electronic and steric properties of the glucuronic acid moiety.

The Koenigs-Knorr reaction , one of the oldest and most established methods for glycosylation, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. wikipedia.orglibretexts.org In the context of synthesizing 2-Aminophenyl β-D-glucuronide, a protected glucuronyl bromide would be reacted with 2-aminophenol. The stereochemical outcome is often directed by the protecting group at the C-2 position of the glucuronic acid donor. A participating group, such as an acetyl or benzoyl group, at C-2 will favor the formation of the 1,2-trans product, which corresponds to the desired β-glucuronide, through the formation of a cyclic acyloxonium ion intermediate. wikipedia.orglibretexts.org

The trichloroacetimidate (B1259523) method offers a powerful and often more reliable alternative to the Koenigs-Knorr reaction. researchgate.net This method utilizes a glucuronyl trichloroacetimidate donor, which is activated by a Lewis acid catalyst, such as boron trifluoride etherate or trimethylsilyl (B98337) trifluoromethanesulfonate. The reaction generally proceeds with high yields and excellent stereocontrol, favoring the formation of the β-glucuronide via an SN2-type mechanism. researchgate.netnih.gov The trichloroacetimidate donor is itself prepared from the corresponding hemiacetal by reaction with trichloroacetonitrile (B146778) in the presence of a base.

A key challenge in the glycosylation of 2-aminophenol is the presence of two nucleophilic sites: the hydroxyl group and the amino group. To ensure O-glycosylation, the amino group must be protected.

Targeted Synthesis of N-Glucuronides

While the focus here is on the O-glucuronide, it is pertinent to mention the synthesis of N-glucuronides, as the amino group of 2-aminophenol could potentially undergo N-glycosylation. The formation of N-glycosidic bonds often occurs under similar conditions to O-glycosylation, particularly if the amine is more nucleophilic than the hydroxyl group. The targeted synthesis of N-glucuronides is a significant area of study, especially in drug metabolism, where N-glucuronidation is a common metabolic pathway for compounds containing amine functionalities. The principles of glycosylation using activated sugar donors apply, with the amine of the aglycone acting as the nucleophile.

Exploration of Protecting Groups and Catalytic Systems

The choice of protecting groups for the glucuronic acid donor and the 2-aminophenol acceptor is critical for a successful synthesis. uchicago.edunih.gov For the glucuronic acid moiety, the carboxyl group is typically protected as a methyl or benzyl (B1604629) ester, and the hydroxyl groups are often protected with acetyl or benzoyl groups. As mentioned, an acyl group at C-2 is crucial for directing the stereochemistry towards the β-anomer. nih.gov

For 2-aminophenol, the amino group must be protected to prevent N-glycosylation and other side reactions. A common protecting group for anilines is the acetyl group, introduced by reaction with acetic anhydride. However, the compatibility of this protecting group with the subsequent glycosylation and deprotection steps must be considered. Alternative protecting groups for amines, such as the tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups, might also be employed. uchicago.edu

The selection of the catalytic system is equally important. In the Koenigs-Knorr reaction, various silver and mercury salts have been used as promoters. wikipedia.orgmdpi.com For the trichloroacetimidate method, a range of Lewis acids can be employed, and the choice of catalyst can influence the reaction rate and selectivity. researchgate.netnih.gov

Table 1: Comparison of Glycosylation Methods for Glucuronide Synthesis

| Method | Glycosyl Donor | Promoter/Catalyst | Stereoselectivity Control | Key Considerations |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl Halide (e.g., Bromide) | Silver or Mercury Salts (e.g., Ag₂CO₃, Hg(CN)₂) | Neighboring group participation (e.g., C-2 acetyl) for β-selectivity. wikipedia.orglibretexts.org | Stoichiometric amounts of heavy metal salts are often required. The reaction can be sensitive to conditions. |

| Trichloroacetimidate | Glycosyl Trichloroacetimidate | Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | Generally high β-selectivity via an SN2-type mechanism. researchgate.netnih.gov | The donor is relatively stable and easy to handle. The reaction is often high-yielding. |

Chemo-Enzymatic and Enzymatic Synthesis Strategies

Enzymatic methods provide a powerful and highly selective alternative to chemical synthesis for the preparation of glucuronides. These methods leverage the specificity of enzymes to achieve regio- and stereocontrol that can be challenging to obtain through chemical means.

UDP-Glucuronosyltransferase (UGT)-Mediated Syntheses

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a wide variety of acceptor molecules, including phenols. wikipedia.orghyphadiscovery.com The reaction is highly specific, typically yielding the β-glucuronide with high regioselectivity. wikipedia.org

The synthesis of 2-Aminophenyl β-D-glucuronide can be achieved by incubating 2-aminophenol with a source of UGTs, such as liver microsomes, and the co-substrate UDPGA. nih.govnih.gov Studies have shown that 2-aminophenol is a substrate for hepatic UGTs. nih.govnih.gov The use of specific recombinant UGT isoforms can provide even greater control over the reaction. For instance, different UGT isoforms exhibit distinct regioselectivity for substrates with multiple hydroxyl groups.

Regio- and Stereoselective Synthesis via Enzyme Catalysis

One of the primary advantages of enzymatic synthesis is the high degree of regio- and stereoselectivity . In the case of 2-aminophenol, UGTs will selectively catalyze the formation of the O-glucuronide over the N-glucuronide. Furthermore, the enzyme's active site ensures the formation of the β-anomer. wikipedia.org This eliminates the need for protecting groups and multiple reaction steps that are characteristic of chemical synthesis.

The efficiency of the enzymatic reaction can be influenced by factors such as pH, temperature, and the concentration of substrates and co-factors. For preparative scale synthesis, strategies to regenerate the expensive UDPGA co-factor are often employed to improve the economic viability of the process.

Table 2: Key Features of Enzymatic Glucuronidation

| Feature | Description |

|---|---|

| Enzyme | UDP-Glucuronosyltransferase (UGT) wikipedia.org |

| Co-substrate | Uridine 5'-diphospho-glucuronic acid (UDPGA) wikipedia.org |

| Stereoselectivity | Exclusively β-anomer wikipedia.org |

| Regioselectivity | High, determined by the specific UGT isoform used. |

| Advantages | High selectivity, mild reaction conditions, no need for protecting groups. |

| Challenges | Enzyme and co-substrate cost and availability, potential for low yields on a preparative scale. |

Advanced Synthetic Techniques for 2-Aminophenyl β-D-Glucuronide HCl Analogues

The synthesis of analogues of 2-aminophenyl β-D-glucuronide HCl is crucial for advancing our understanding of drug metabolism, developing probes for enzyme activity, and producing reference standards for analytical studies. Advanced synthetic strategies have moved beyond traditional chemical methods to incorporate enzymatic, chemoenzymatic, and solid-phase techniques, offering improved yields, regioselectivity, and the ability to create complex molecules that are otherwise difficult to access.

Enzymatic and Microbial Synthesis

Enzymatic approaches harness the high specificity of UDP-glucuronosyltransferases (UGTs) to achieve precise glucuronidation, often under mild conditions. These methods can overcome challenges associated with chemical synthesis, such as the need for extensive protecting group strategies and the difficulty in controlling stereochemistry at the anomeric center.

Recombinant Enzymes and Microsomes : Glucuronyl transferases derived from sources like bovine and dog liver microsomes have been successfully used to synthesize glucuronide analogues of complex molecules. nih.gov For instance, derivatives of a novel azetidinone-based cholesterol absorption inhibitor were effectively glucuronidated using these enzyme preparations. nih.gov This method is particularly valuable for producing metabolites that are identical to those formed in vivo. The use of recombinant PolyUGT enzymes is also a viable tool for targeted synthesis. hyphadiscovery.com

Microbial Biotransformation : This technique employs whole microbial cells as biocatalysts for glucuronidation. It has proven exceptionally effective for synthesizing glucuronides of sterically hindered molecules where chemical methods fail. hyphadiscovery.com For example, the O-glucuronide of MK-8666, which features a tertiary alcohol, was successfully generated using microbial biotransformation after chemical synthesis attempts were unsuccessful. hyphadiscovery.com Similarly, a significant quantity (109.6 mg) of the acyl glucuronide of AZD5991, an Mcl-1 inhibitor, was produced from a 10L microbial culture, providing ample material for further studies. hyphadiscovery.com

Modern Chemical Glycosylation Methods

While enzymatic methods offer high selectivity, chemical synthesis remains a powerful tool, with modern techniques providing significant advantages in efficiency and stereocontrol over classical approaches like the Koenigs-Knorr reaction.

Trichloroacetimidate Donors : The Schmidt trichloroacetimidate methodology is a widely adopted approach for the synthesis of O-glucuronides. nih.gov Glycosyl donors activated as trichloroacetimidates are often more reactive than traditional glycosyl bromides, leading to better yields. nih.gov The synthesis of the glucuronide metabolite of ABT-724, a dopamine (B1211576) receptor agonist, was achieved in a 75% yield on a gram scale using an imidate donor in the presence of the Lewis acid catalyst BF₃·Et₂O. nih.gov

Sulfonyl and Other Donors : The activation of the anomeric position of the glucuronate donor can also be accomplished using a sulfonyl group. For example, the N-glucuronide metabolite of KRP-197/ONO-8025 was prepared using methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate as the donor, which demonstrated high β-selectivity. nih.gov The choice of donor and protecting groups on the glucuronic acid moiety is critical, as the electron-withdrawing carboxyl group at the C-5 position can destabilize the transition state during glycosidic bond formation. nih.gov

Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach to producing glucuronides by immobilizing a key component, which simplifies purification by allowing reagents and byproducts to be washed away.

Immobilized Enzymes : Rabbit liver glucuronosyltransferase has been immobilized on beaded agarose (B213101) to create a reusable biocatalyst for the synthesis of various glucuronides. nih.gov This solid-phase system has been used to conjugate glucuronic acid with a range of substrates, including meprobamate, diethylstilbestrol, and p-nitrophenol, using Uridine Diphosphate Glucuronic Acid (UDPGA) as the essential cofactor. nih.gov The activity of the immobilized enzyme can be enhanced by optimizing reaction conditions, such as the concentration of divalent cations (Ca²⁺, Mg²⁺) and the use of cosolvents to solubilize lipophilic substrates. nih.gov

Chemoenzymatic Strategies

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the selectivity of enzymatic catalysis to construct complex analogues.

Synthesis of Precursors : A common strategy involves the chemical synthesis of a modified aglycone, which is then subjected to enzymatic glucuronidation. For instance, analogues of the 2-aminophenyl aglycone can be prepared through various chemical routes. The synthesis of 2-azidoaniline (B3070643) derivatives has been reported, which could serve as precursors to aminophenyl analogues via subsequent reduction of the azide (B81097) group. nih.govnih.gov

Regioselective Enzymatic Modifications : Enzymes can be used for highly regioselective protection or deprotection steps within a multi-step chemical synthesis. researchgate.net For example, acetylxylan esterase from Bacillus pumilus and lipase (B570770) from Candida rugosa have been used for the specific hydrolysis of acetyl groups on 2-amino pyranose building blocks. These selectively deprotected intermediates can then be used in subsequent chemical steps to build a variety of glycoconjugates, including neo-glycoproteins and glycosphingolipids. researchgate.net

Research Findings on Advanced Synthetic Techniques

The following table summarizes key findings from research employing advanced techniques to synthesize glucuronide analogues.

| Analogue/Product | Synthetic Method | Key Reagents/Catalyst | Yield/Outcome | Reference(s) |

| AZD5991 Acyl Glucuronide | Microbial Biotransformation | Screened microbial panel | 109.6 mg from 10L culture | hyphadiscovery.com |

| MK-8666 O-Glucuronide | Microbial Biotransformation | Screened microbial panel | 0.46 mg from 50 mL culture; successful where chemical synthesis failed | hyphadiscovery.com |

| ABT-724 Glucuronide | Schmidt Trichloroacetimidate | Imidate donor 28, BF₃·Et₂O | 75% yield for glycosylation step | nih.gov |

| KRP-197/ONO-8025 N-Glucuronide | Sulfonyl Donor | Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate (75) | 41% yield with β-selectivity | nih.gov |

| Various Drug Glucuronides (e.g., p-nitrophenol glucuronide) | Solid-Phase Enzymatic | Immobilized rabbit liver glucuronosyltransferase, UDPGA | Demonstrated successful conjugation and reusability of enzyme | nih.gov |

| Neo-glycoproteins and Glycosphingolipids | Chemoenzymatic | Acetylxylan esterase, Candida rugosa lipase for deprotection | Highly regioselective hydrolysis achieved, enabling further synthesis | researchgate.net |

Enzymatic Hydrolysis and β Glucuronidase Interaction Mechanisms

2-Aminophenyl β-D-Glucuronide HCl as a Substrate for β-Glucuronidase (GUS)

2-Aminophenyl β-D-glucuronide hydrochloride is a biochemical compound utilized in glycobiology research. biosynth.commedchemexpress.com It serves as a substrate for β-glucuronidase (GUS), an enzyme belonging to the glycosidase family that catalyzes the breakdown of complex carbohydrates. wikipedia.orgmdpi.com The fundamental action of β-glucuronidase involves the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.orgoup.com

The enzymatic cleavage of a β-D-glucuronoside by β-glucuronidase releases the aglycone (the non-sugar portion) and D-glucuronic acid. sigmaaldrich.comnih.gov In the case of 2-Aminophenyl β-D-glucuronide, the phenolic structure of the aglycone (2-aminophenol) contributes to its affinity for the enzyme's active site. scbt.com While many studies on β-glucuronidase activity employ chromogenic or fluorogenic substrates like p-nitrophenyl-β-D-glucuronide, phenolphthalein-β-D-glucuronide, or 4-methylumbelliferyl-β-D-glucuronide for ease of detection, the principle of hydrolysis applies to a wide range of glucuronide conjugates. oup.comscbt.comsigmaaldrich.comsigmaaldrich.com The structure of the aglycone can influence the rate and specificity of the enzymatic reaction. scbt.com

Characterization of β-Glucuronidase from Diverse Biological Sources

β-Glucuronidase is a widely distributed enzyme found in various organisms, from mammals and mollusks to bacteria. oup.comnih.govcovachem.com The specific characteristics of the enzyme, including its molecular weight and kinetic properties, can vary significantly depending on its biological source.

In mammals, β-glucuronidase is a crucial lysosomal hydrolase involved in the degradation of glycosaminoglycans and the metabolism of various endogenous and xenobiotic compounds. oup.comcovachem.comnih.gov

Human β-Glucuronidase: This enzyme is encoded by the GUSB gene and is synthesized as a monomer that is later processed. wikipedia.orgrndsystems.com It exists as a 332 kDa homotetramer, with each monomer having a molecular weight of approximately 78 kDa. wikipedia.orgnih.gov Human β-glucuronidase is essential for the breakdown of molecules like heparan sulfate (B86663) and chondroitin (B13769445) sulfate. wikipedia.orgrndsystems.com Mutations in the GUSB gene can lead to mucopolysaccharidosis type VII (Sly syndrome), a lysosomal storage disease. rndsystems.com Studies on purified human liver β-glucuronidase have shown it to be structurally stable between pH 4 and 10. nih.gov

Bovine Liver β-Glucuronidase (BLG): Commercial preparations of β-glucuronidase from bovine liver are commonly used in research. oup.com However, these preparations can often be contaminated with other glycosidases, such as N-acetyl-β-hexosaminidases and β-galactosidase, necessitating purification for specific applications. oup.com

Bacterial β-glucuronidases are extensively studied, particularly those from gut microbiota, due to their role in metabolizing glucuronidated compounds. nih.govnih.gov

Escherichia coli (E. coli): The β-glucuronidase from E. coli, encoded by the uidA gene, is a well-characterized enzyme used widely as a reporter gene in molecular biology. wikipedia.orgnih.gov It has a high rate of hydrolytic activity and is noted for retaining its activity well during the course of a reaction compared to enzymes from other sources. sigmaaldrich.comsigmaaldrich.com The enzyme from E. coli is a tetramer with a total molecular weight of about 290 kDa, composed of four identical subunits. sigmaaldrich.comnih.gov Its activity is highly specific, as it does not hydrolyze α-glucuronides or β-glucosides. sigmaaldrich.com The high specificity of this enzyme for β-D-glucuronides is the basis for assays designed to detect E. coli in environmental and food samples. researchgate.netresearchgate.net

Clostridium perfringens: Research has identified and purified two distinct β-glucuronidase isoenzymes from Clostridium perfringens. nih.gov These enzymes differ in their properties, including molecular weight. β-glucuronidase I has a molecular weight of 115,000, while β-glucuronidase II has a molecular weight of 195,000. nih.gov Some studies suggest that Clostridium perfringens exhibits greater β-glucuronidase activity compared to E. coli. mdpi.com Many serotyped strains of C. perfringens are known to produce the enzyme. nih.gov

β-Glucuronidases have also been isolated and characterized from molluscan sources, where they play roles in processes like the metabolism of glycosaminoglycans. nih.govnih.gov

Pomacea sp.: Studies on the mollusk Pomacea sp. have led to the isolation of β-glucuronidase with distinct characteristics. One purification from the mollusk's eggs resulted in an enzyme with a molecular mass of 180 kDa, composed of two 90 kDa subunits. nih.gov Another study isolating the enzyme from the same species reported a molecular mass of 116 kDa. nih.gov These findings indicate the potential for different isoforms or purification-dependent variations of the enzyme within the same organism.

Table 1: Characterization of β-Glucuronidase from Diverse Sources

| Enzyme Source | Molecular Weight (kDa) | Subunit Structure | Notes |

|---|---|---|---|

| Human | 332 | Homotetramer (4 x ~78 kDa) | Lysosomal enzyme; deficiency causes Sly syndrome. wikipedia.orgnih.gov |

| E. coli | ~290 | Tetramer | Widely used as a reporter gene (uidA). wikipedia.orgsigmaaldrich.com |

| ***C. perfringens* I** | 115 | Not specified | One of two isoenzymes isolated. nih.gov |

| ***C. perfringens* II** | 195 | Not specified | Second of two isoenzymes isolated. nih.gov |

| ***Pomacea sp.* (eggs)** | 180 | Dimer (2 x 90 kDa) | Purified from mollusk eggs. nih.gov |

| Pomacea sp. | 116 | Not specified | Isolated from the mollusk. nih.gov |

Enzymatic Reaction Kinetics and Determinants of Hydrolysis Efficiency

The efficiency of the hydrolysis of substrates like 2-Aminophenyl β-D-glucuronide by β-glucuronidase is critically dependent on environmental factors, most notably pH and temperature. oup.comcovachem.comnih.govsigmaaldrich.comnih.gov These parameters directly influence the enzyme's catalytic activity, and the optimal conditions can vary substantially between enzymes from different biological sources.

The catalytic activity of β-glucuronidase is confined to a specific pH range, outside of which the enzyme's performance diminishes or ceases. nih.gov Similarly, temperature affects the rate of the enzymatic reaction, with activity increasing up to an optimum temperature before declining due to thermal denaturation.

pH Optimum: Human liver β-glucuronidase exhibits maximal activity at a pH of 5.2, with activity decreasing at higher pH values; at pH 7.0, its activity is only 23% of its maximum. nih.gov The enzyme from E. coli functions optimally in a more neutral range, between pH 6.0 and 7.0. sigmaaldrich.comsigmaaldrich.com A standard assay for E. coli GUS uses a pH of 6.8. sigmaaldrich.com The two isoenzymes from Clostridium perfringens have different pH optima: 7.2 for β-glucuronidase I and 6.0 for β-glucuronidase II. nih.gov β-glucuronidases from the mollusk Pomacea sp. show optimal activity in acidic conditions, with reported optima at pH 4.0 and 5.0 in separate studies. nih.govnih.gov

Temperature Optimum: For E. coli β-glucuronidase, assays are typically conducted at 37°C. sigmaaldrich.com The enzyme from Clostridium perfringens (CpGUS) shows an optimal reaction temperature of 45°C. mdpi.com Molluscan β-glucuronidases from Pomacea sp. demonstrate high thermal optima, with maximal activities observed at 60°C and 65°C. nih.govnih.gov

Table 2: Optimal Reaction Conditions for β-Glucuronidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

|---|---|---|

| Human (Liver) | 5.2 | Not specified |

| E. coli | 6.0 - 7.0 | 37 (Assay standard) |

| ***Clostridium perfringens* I** | 7.2 | 37 (Culture temp) |

| ***Clostridium perfringens* II** | 6.0 | 37 (Culture temp) |

| ***Clostridium perfringens* (CpGUS)** | Not specified | 45 |

| ***Pomacea sp.* (eggs)** | 4.0 | 60 |

| Pomacea sp. | 5.0 | 65 |

Effects of Co-factors and Inhibitors on Reaction Rates

Several factors have been identified to modulate the activity of β-glucuronidase. Host-related factors such as age, sex, and genetic background can influence the enzyme's activity levels. nih.gov For instance, studies in mice have shown that increasing age is associated with a reduction in β-glucuronidase activity in females, and adult male mice exhibit significantly higher activity than their female counterparts. Environmental factors, including the composition of the gut microbiota and exposure to antibiotics, also play a crucial role. nih.gov Antibiotic-induced depletion of the microbiota has been shown to reduce β-glucuronidase activity. nih.gov

Magnesium ions (Mg²⁺) have been investigated as a potential co-factor for β-glucuronidase. However, studies using the substrate p-Nitrophenyl β-D-glucopyranoside (pNPG) indicated that Mg²⁺ is not a critical co-factor for the enzyme's activity. nih.gov

Conversely, various compounds can act as inhibitors of β-glucuronidase. Natural products are a rich source of such inhibitors. nih.gov The inhibition of β-glucuronidase is an area of therapeutic interest, as it can modulate the metabolic activation of certain drugs and xenobiotics. nih.gov

| Factor | Effect on β-Glucuronidase Activity | Research Findings |

| Host Age (Female Mice) | Decrease with increasing age | A significant reduction in β-glucuronidase activity was observed in older female mice compared to their younger counterparts. |

| Host Sex (Adult Mice) | Higher in males | Adult male C57BL/6 mice demonstrated significantly higher β-glucuronidase activity than adult females. |

| Host Genetics (Mice) | Varies between strains | Enzymatic activity was found to be significantly influenced by the mouse strain. nih.gov |

| Microbiota | Essential for activity | Germ-free mice showed an absence of β-glucuronidase activity, highlighting the microbial origin of the enzyme in the gut. nih.gov |

| Antibiotics | Reduction in activity | Administration of antibiotics led to reduced levels of β-glucuronidase activity, which persisted for nearly two weeks after treatment cessation. nih.gov |

| Magnesium Ions (Mg²⁺) | Not a critical co-factor | The hydrolysis rates for pNPG were only slightly affected by varying concentrations of Mg²⁺, suggesting it is not essential for GUS enzyme activity. nih.gov |

Mechanistic Elucidation of Glycosidic Bond Cleavage by β-Glucuronidase

The cleavage of the glycosidic bond in 2-Aminophenyl b-D-glucuronide HCl by β-glucuronidase is a fundamental aspect of its enzymatic hydrolysis. This process involves a specific chemical mechanism that results in the release of the aglycone (2-aminophenol) and D-glucuronic acid.

Human β-glucuronidase, a member of the GH family 2, is a homotetrameric glycoprotein. nih.gov The catalytic mechanism for the cleavage of β-D-glucuronides proceeds via a "configuration retaining" SN2 reaction. nih.gov The key steps in this mechanism are as follows:

Protonation: A catalytic glutamic acid residue within the enzyme's active site (specifically Glu451 in human β-glucuronidase or Glu413 in its bacterial counterpart) protonates the exocyclic glycosidic oxygen of the glucuronide. nih.gov

Aglycone Release: This protonation facilitates the departure of the aglycone (in this case, 2-aminophenol), leading to the formation of a putative oxocarbenium ion-like transition state. nih.gov

This deglucuronidation process is essentially the reverse of the phase II metabolic reaction of glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While glucuronidation increases the polarity of xenobiotics for excretion, the action of β-glucuronidase can reverse this, releasing the active form of the compound. nih.gov

The cleavage of the N-glycosidic bond, a related process, is initiated by DNA glycosylases that remove damaged or modified nucleobases from DNA. nih.gov These enzymes cleave the carbon-nitrogen bond connecting the base to the deoxyribose sugar. nih.gov Monofunctional DNA glycosylases achieve this through hydrolysis. nih.gov The non-enzymatic hydrolysis of the N-glycosidic bond in 2'-deoxyadenosine (B1664071) monophosphate (dAMP) has been shown to proceed through a stepwise mechanism involving the repeated breaking and reforming of the glycosidic bond, forming an adenine-oxacarbenium ion pair complex. nih.gov

Applications in Advanced Biochemical and Analytical Research

Development of 2-Aminophenyl β-D-Glucuronide HCl-Based Enzyme Probes

The core principle behind the use of 2-Aminophenyl β-D-glucuronide HCl in enzyme probes is the enzymatic cleavage of the glucuronide bond by β-glucuronidase. This reaction liberates the 2-aminophenol (B121084) moiety, which can then be detected through various means, providing a measure of enzyme activity.

2-Aminophenyl β-D-glucuronide and its derivatives are foundational in the design of chromogenic and fluorogenic substrates for detecting β-glucuronidase. wipo.intdcfinechemicals.com In chromogenic assays, the cleavage of the glucuronide results in a product that either is colored or can react with another reagent to produce a colored compound. wipo.int This color change can be quantified spectrophotometrically to determine enzyme activity. For example, some chromogenic substrates, upon cleavage, form soluble colored conjugates with metal ions like iron. wipo.int

Fluorogenic substrates, on the other hand, are designed to be non-fluorescent or have low fluorescence until acted upon by β-glucuronidase. The enzymatic cleavage releases a fluorophore, a molecule that emits light of a specific wavelength when excited by another wavelength. This emitted light can be measured with high sensitivity. A notable example is fluorescein (B123965) di-β-D-glucuronide (FDGlcU), which is non-fluorescent but becomes highly fluorescent upon the removal of the glucuronide groups by β-glucuronidase. nih.gov This allows for the non-invasive imaging of β-glucuronidase activity in living organisms. nih.gov Another fluorogenic substrate, ELF-97 β-D-glucuronide, produces an insoluble precipitate at the site of enzymatic activity, making it suitable for localizing enzyme activity in tissue samples. nih.gov

| Substrate Type | Principle of Detection | Example | Application |

| Chromogenic | Enzymatic cleavage produces a colored product or a product that reacts to form a color. wipo.int | Monoglucuronides of 1,2-dihydroxyaromatic derivatives | Microbial detection in liquid media. wipo.int |

| Fluorogenic | Enzymatic cleavage releases a fluorescent molecule (fluorophore). nih.govnih.gov | Fluorescein di-β-D-glucuronide (FDGlcU) | Non-invasive imaging of intestinal bacterial βG activity. nih.gov |

| Fluorogenic | Enzymatic cleavage produces an insoluble fluorescent precipitate. nih.gov | ELF-97 β-D-glucuronide | In situ localization of GUS activity in tissue samples. nih.gov |

Activity-based probes (ABPs) are powerful tools that not only detect the presence of an enzyme but also provide information about its functional state. These probes typically consist of a recognition element (in this case, a glucuronide moiety), a reactive group (or "warhead"), and a reporter tag (like a fluorophore). For β-glucuronidase, ABPs based on the glucuronide structure can be designed to covalently bind to the active site of the enzyme. This irreversible binding allows for the specific labeling and visualization of active enzyme molecules within complex biological samples. nih.gov

For instance, a set of β-glucuronidase-specific ABPs has been developed for the rapid and quantitative visualization of human β-glucuronidase (GUSB) and heparanase (HPSE) in biological samples. nih.gov These probes are instrumental in dissecting the roles of these enzymes in both normal physiological states and in diseases like mucopolysaccharidosis type VII and cancer. nih.gov Furthermore, a radioactive activity-based trapping probe, ¹²⁴I-TrapG, has been created for positron emission tomography (PET) imaging of β-glucuronidase activity, which holds promise for personalized cancer therapy using glucuronide prodrugs. nih.gov

Investigating β-Glucuronidase Inhibition and Modulators

Given the role of β-glucuronidase in various diseases, finding molecules that can inhibit its activity is a significant area of research. nih.govresearchgate.net 2-Aminophenyl β-D-glucuronide HCl and similar substrates are essential for these investigations.

In the search for β-glucuronidase inhibitors, 2-Aminophenyl β-D-glucuronide HCl often serves as the substrate in high-throughput screening assays. The principle is straightforward: in the presence of an effective inhibitor, the rate of enzymatic cleavage of the substrate will decrease. By measuring the amount of product formed over time, researchers can identify potential inhibitory compounds.

Studies have used this approach to screen natural products, such as flavonoids, for their ability to inhibit E. coli β-glucuronidase. nih.gov Compounds like scutellarein (B1681691) and luteolin (B72000) were identified as potent competitive inhibitors using this method. nih.gov The development of potent and specific inhibitors is crucial, as β-glucuronidase activity has been implicated in conditions like colon carcinogenesis and drug-induced toxicities. nih.gov

Once potential inhibitors are identified, understanding their structure-activity relationship (SAR) is the next critical step. SAR studies aim to determine which chemical features of a molecule are responsible for its inhibitory activity. By synthesizing and testing a series of related compounds, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

For example, SAR studies on flavonoids have provided insights into the structural requirements for potent inhibition of E. coli β-glucuronidase. nih.gov This knowledge is invaluable for the rational design and development of more potent and selective flavonoid-type inhibitors. nih.gov Molecular docking simulations, which predict how a molecule binds to the active site of an enzyme, are often used in conjunction with experimental SAR data to refine these models. nih.gov

Utilization in Analytical Methodologies for Complex Biological Matrices

Measuring β-glucuronidase activity in complex biological samples like blood, urine, or tissue extracts presents analytical challenges due to the presence of interfering substances. Substrates like 2-Aminophenyl β-D-glucuronide HCl are employed in methods designed to overcome these challenges.

The activity of β-glucuronidase in bodily fluids can serve as a biomarker for various pathological conditions. nih.govbohrium.com For instance, elevated levels of β-glucuronidase have been observed in certain cancers and inflammatory diseases. researchgate.netnih.gov Therefore, accurate and reliable methods for quantifying its activity are clinically important.

A novel approach for detecting β-glucuronidase activity in challenging environmental samples, which may be colored or contain fluorescent compounds, utilizes 4-fluorophenyl β-D-glucuronide. rsc.org The enzymatic release of 4-fluorophenol (B42351) is detected by ¹⁹F NMR spectroscopy, a technique that is highly sensitive and free from background interference from the sample matrix. rsc.org This method extends the scope of β-glucuronidase activity testing to samples that are difficult to analyze with conventional colorimetric or fluorometric assays. rsc.org

Enzymatic Hydrolysis in Sample Preparation for Chromatography-Mass Spectrometry

In many toxicological and pharmacological studies, analytes of interest are often excreted from the body as glucuronide conjugates to enhance their water solubility. restek.com Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying these compounds in biological matrices like urine. researchgate.netnih.gov However, direct analysis of the glucuronide conjugate can be challenging. An alternative and common approach involves a sample preparation step where the glucuronide is cleaved, a process known as enzymatic hydrolysis, to release the parent aglycone, which is then quantified. restek.comresearchgate.net

The enzyme β-glucuronidase is used for this hydrolysis step. restek.com The efficiency of this enzymatic reaction is critical for the accuracy of the final analytical result and can be affected by factors such as pH, temperature, enzyme concentration, and incubation time. sigmaaldrich.com Incomplete hydrolysis can lead to an underestimation of the analyte's concentration. restek.com

This is where 2-Aminophenyl b-D-glucuronide HCl serves a crucial function. As a known, stable β-glucuronidase substrate, it is used as a control to verify the activity of the enzyme and the effectiveness of the hydrolysis conditions. scbt.comnih.gov Before processing valuable or limited patient samples, a control sample containing this compound can be run. By measuring the release of the aglycone (2-aminophenol), analysts can confirm that the enzyme is active and the hydrolysis protocol is performing as expected, ensuring the reliability of the data obtained from the actual test samples.

Table 1: Factors Affecting β-Glucuronidase Hydrolysis Efficiency

| Parameter | Description | Significance |

| pH | The optimal pH for the enzyme's activity. | Determined to be one of the most important factors for effective hydrolysis. sigmaaldrich.com |

| Temperature | The incubation temperature for the reaction. | Affects reaction rate; optimization is needed for each metabolite. nih.govsigmaaldrich.com |

| Incubation Time | The duration of the enzyme-substrate reaction. | Must be sufficient for complete or near-complete hydrolysis. nih.govnih.gov |

| Enzyme Source/Conc. | The type and amount of β-glucuronidase used. | Different enzymes have different optimal conditions and efficiencies. sigmaaldrich.com |

| Matrix Effects | Components in the biological sample (e.g., urine) that can inhibit the enzyme. | Can suppress enzyme activity, leading to incomplete hydrolysis. nih.gov |

Application as Reference Standards in Quantitative Analysis

The direct quantification of glucuronide metabolites by LC-MS/MS offers significant advantages, including faster sample preparation and higher accuracy, as it avoids the potentially incomplete and variable step of enzymatic hydrolysis. researchgate.net However, this direct approach is critically dependent on the availability of authentic, high-purity analytical standards for the glucuronides being measured. researchgate.netresearchgate.net These standards are necessary to prepare calibration curves and quality control samples, which are fundamental for accurate quantification. nih.gov

This compound is used in this capacity as a reference standard. biosynth.com Its well-defined chemical structure and purity allow analytical laboratories to establish instrument calibration and validate analytical methods. By using a known concentration of the standard, analysts can generate a calibration curve that correlates the instrument's response (e.g., peak area) to the concentration of the analyte. This enables the precise quantification of 2-Aminophenyl b-D-glucuronide or structurally similar glucuronides in unknown samples. The lack of available reference standards for many glucuronide metabolites remains a significant challenge in drug metabolism and toxicology research, underscoring the importance of commercially available standards like this one. researchgate.netnih.gov

Table 2: Typical Validation Parameters for LC-MS/MS Glucuronide Quantification

| Parameter | Typical Value | Description |

| Linearity (r²) | >0.99 | Indicates a direct and proportional relationship between concentration and instrument response. nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 - 48.8 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govresearchgate.net |

| Intra-day Precision (%RSD) | <15% | Measures the consistency of results within the same day. nih.govresearchgate.netnih.gov |

| Inter-day Precision (%RSD) | <15% | Measures the consistency of results across different days. nih.govresearchgate.netnih.gov |

| Accuracy (% Recovery) | 85% - 115% | Measures how close the measured value is to the true value. nih.govnih.gov |

Immobilization and Affinity-Based Research Applications

Affinity-based research methods, particularly affinity chromatography, are powerful techniques for purifying and studying biomolecules based on their specific binding interactions. This method requires one of the binding partners to be immobilized onto a solid, insoluble matrix.

The structure of this compound makes it a suitable candidate for such applications. The glucuronide moiety serves as a specific recognition site for the enzyme β-glucuronidase, while the aminophenyl group provides a chemical handle for covalent attachment to a solid support. nih.govnih.gov

The process involves activating a chromatography resin (e.g., Sepharose beads) to make it reactive towards the amine group on the 2-aminophenyl portion of the molecule. Once covalently linked, the immobilized 2-Aminophenyl b-D-glucuronide creates an affinity matrix. This matrix can then be packed into a column and used to purify β-glucuronidase from a complex biological mixture, such as a cell lysate or tissue extract.

When the crude mixture is passed through the column, the β-glucuronidase enzymes will specifically bind to the immobilized glucuronide ligand, while other proteins and molecules with no affinity will pass through. After washing the column to remove non-specifically bound components, the purified β-glucuronidase can be eluted by changing the buffer conditions (e.g., by lowering the pH or adding a high concentration of a competitive soluble substrate). This affinity-based approach allows for a highly specific and efficient one-step purification of the enzyme for further biochemical characterization and research. While the synthesis of various glucuronide derivatives for applications like prodrugs is established, the principle extends directly to creating tools for affinity-based protein purification. nih.gov

Computational and Structural Biology Studies of 2 Aminophenyl β D Glucuronide Hcl and Its Interactions

Molecular Docking and Ligand-Enzyme Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Aminophenyl β-D-glucuronide HCl, docking studies would be crucial to understand its binding mode within the active site of β-glucuronidase.

Methodology: The process would begin with obtaining the three-dimensional crystal structure of human β-glucuronidase, often from a repository like the Protein Data Bank (PDB ID: 1BHG is a common choice) nih.gov. The structure of 2-Aminophenyl β-D-glucuronide would be built and optimized using computational chemistry software. Docking programs such as AutoDock or MOE would then be used to place the ligand into the enzyme's active site. These programs calculate the most likely binding conformations and estimate the binding affinity, typically as a docking score in kcal/mol nih.gov.

Expected Interactions: Based on studies of similar substrates like p-nitrophenyl β-glucuronide and various inhibitors, it is anticipated that 2-Aminophenyl β-D-glucuronide would form several key interactions within the β-glucuronidase active site nih.govbiosynth.com. The glucuronide moiety is expected to form hydrogen bonds with polar residues such as Asp162, His332, Tyr469, Tyr473, Asp505, Arg563, Asn567, and Lys569 biosynth.com. The aminophenyl group would likely engage in aromatic stacking or other non-polar interactions with residues like Tyr469, Phe470, and Trp472, which form a hydrophobic pocket adjacent to the active site biosynth.com.

Illustrative Docking Results for a Substrate with Human β-Glucuronidase: The following table presents hypothetical docking scores and interacting residues for 2-Aminophenyl β-D-glucuronide, extrapolated from studies on analogous compounds.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 2-Aminophenyl β-D-glucuronide | -7.5 to -9.0 (Estimated) | Glu414, Glu505 | Catalytic (Acid/Base, Nucleophile) |

| Tyr469, Tyr473, Asn567 | Hydrogen Bonding (with glucuronide) | ||

| Phe470, Trp472 | Aromatic Stacking (with aminophenyl group) |

This table is illustrative and based on data from analogous substrates. Specific values for 2-Aminophenyl β-D-glucuronide would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time. An MD simulation would reveal the stability of the docked pose, the flexibility of the complex, and the specific atomic-level interactions that are maintained throughout the simulation.

Methodology: Starting from the best-docked pose of the 2-Aminophenyl β-D-glucuronide-β-glucuronidase complex, an MD simulation would be performed using software like GROMACS, AMBER, or NAMD. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would run for a duration of nanoseconds to microseconds, tracking the movements of every atom in the system. Force fields like CHARMM or GAFF would be used to define the potential energy of the system nih.gov.

Analysis of MD Trajectories: Analysis of the resulting trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number and duration of hydrogen bonds between the ligand and the enzyme. Such simulations have been used to confirm the stability of interactions between various inhibitors and β-glucuronidase nih.gov.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. For 2-Aminophenyl β-D-glucuronide, QC methods could be employed to understand its reactivity and the mechanism of its hydrolysis by β-glucuronidase.

Methodology: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, would be performed on the 2-Aminophenyl β-D-glucuronide molecule nih.gov. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. This information is crucial for understanding how the molecule will interact with the enzyme's active site and for parameterizing the force fields used in MD simulations nih.gov.

Insights into Reactivity: The calculated electronic properties can help to elucidate the enzymatic reaction mechanism. For instance, the calculations can identify the most likely sites for nucleophilic attack by the catalytic residues of the enzyme (e.g., Glu505) and the protonation state of the catalytic acid/base (e.g., Glu414) biosynth.comnih.gov.

Calculated Electronic Properties (Hypothetical):

| Property | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons |

| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule |

This table is for illustrative purposes. Actual values would be the result of specific DFT calculations.

In Silico Enzyme Redesign and Substrate Specificity Prediction

In silico enzyme redesign aims to improve an enzyme's activity or alter its substrate specificity through targeted mutations. For β-glucuronidase, the goal might be to enhance its catalytic efficiency towards 2-Aminophenyl β-D-glucuronide.

Methodology: Based on the insights from docking and MD simulations, key residues in the active site that influence substrate binding and catalysis would be identified. Computational tools would then be used to systematically mutate these residues in silico and predict the effect of these mutations on the binding of 2-Aminophenyl β-D-glucuronide. This often involves creating structural models of the mutants and re-docking the substrate.

Predicting Enhanced Activity: Studies have shown that mutations in loops near the active site of β-glucuronidase can dramatically alter substrate specificity and activity cymitquimica.comwhiterose.ac.uk. For example, mutating residues in the "M-loop" has resulted in variants with significantly increased rates of hydrolysis for certain glucuronide substrates cymitquimica.com. Structure-guided mutagenesis has also been successfully used to improve the yield of specific products by altering the enzyme's substrate specificity biosynth.com. For 2-Aminophenyl β-D-glucuronide, mutations could be designed to create more favorable steric and electronic complementarity with the aminophenyl group, potentially increasing the catalytic rate.

Potential Target Residues for Mutagenesis in β-Glucuronidase:

| Residue | Location | Rationale for Mutation |

| Ala365 | Active Site Loop | Modulating the size and shape of the active site pocket biosynth.com. |

| Arg563 | Active Site Loop | Altering polar interactions with the glycan moiety biosynth.com. |

| Q451/A452 | M-Loop | Known to influence activity on recalcitrant substrates cymitquimica.com. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-aminophenyl β-D-glucuronide HCl, and how are its structural and purity characteristics validated?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms or chemical conjugation of 2-aminophenol with activated glucuronic acid derivatives (e.g., trichloroacetimidate). Post-synthesis, structural validation employs H/C NMR to confirm β-anomeric configuration and glycosidic linkage . Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for trace impurities. Quantification of residual solvents (e.g., acetonitrile) follows ICH guidelines using GC-FID .

Q. How is 2-aminophenyl β-D-glucuronide HCl detected and quantified in complex biological matrices like plasma or urine?

- Methodological Answer : Detection relies on LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Sample preparation includes protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB). Quantitation employs deuterated internal standards (e.g., ethyl-β-D-glucuronide-D5) to correct for matrix effects . Method validation adheres to FDA bioanalytical guidelines, assessing linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers optimize glucuronidation assays using 2-aminophenyl β-D-glucuronide HCl to study UGT enzyme kinetics?

- Methodological Answer : Incubations with recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) are conducted in Tris-HCl buffer (pH 7.4) containing MgCl, alamethicin, and UDPGA. Kinetic parameters (, ) are derived via Michaelis-Menten plots, with data fitting using nonlinear regression (e.g., GraphPad Prism). Competitive inhibition studies use substrates like 4-methylumbelliferyl β-D-glucuronide (4-MUG) to assess isoform specificity .

Q. What experimental strategies resolve discrepancies in identifying 2-aminophenyl β-D-glucuronide HCl as a phase II metabolite versus an artifact?

- Methodological Answer : Contradictions arise from non-enzymatic hydrolysis or β-glucuronidase contamination. Mitigation strategies include:

- Stability studies : Incubate the compound in simulated biological fluids (pH 1–9, 37°C) for 24 hours; monitor degradation via LC-MS/MS .

- Enzyme specificity controls : Use β-glucuronidase inhibitors (e.g., saccharolactone) during sample preparation .

- Cross-validation : Compare results with orthogonal techniques like HILIC-MS or ion mobility spectrometry to confirm metabolite identity .

Q. How do researchers address batch-to-batch variability in 2-aminophenyl β-D-glucuronide HCl when replicating pharmacokinetic studies?

- Methodological Answer : Variability is minimized by:

- Supplier consistency : Source reference standards from accredited providers (e.g., Santa Cruz Biotechnology) with certified purity (>95%) and lot-specific COA .

- In-house QC : Perform H NMR and LC-UV/Vis for each batch to verify molar extinction coefficients (ε = 10,500 Mcm at 280 nm) .

- Cross-calibration : Use a master stock solution stored at -80°C to prepare working aliquots, reducing freeze-thaw degradation .

Q. What statistical methods are recommended for analyzing high-throughput glucuronidation data involving 2-aminophenyl β-D-glucuronide HCl?

- Methodological Answer : For large datasets (e.g., 1000+ samples), apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR <5%) during metabolite screening . Multivariate analysis (PCA or PLS-DA) identifies covariates (e.g., pH, incubation time) influencing glucuronidation efficiency. Data normalization uses internal standards and log2 transformation to reduce heteroscedasticity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.